methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonylamino group, a chlorophenyl group, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoyl hydrazine to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Condensation Reaction: The hydrazone intermediate is then condensed with methyl 4-formylbenzoate under acidic conditions to form the final product. This step often requires a catalyst such as acetic acid and is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them into amines or sulfides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonylamino group can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate involves its interaction with molecular targets such as enzymes. The sulfonylamino group can form hydrogen bonds and other interactions with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate
- Methyl 4-[(E)-[[2-[(4-bromophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate
- Methyl 4-[(E)-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate
Uniqueness
Compared to similar compounds, methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate stands out due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets. This unique feature makes it particularly valuable in research focused on enzyme inhibition and drug development.
Properties
CAS No. |
477733-79-2 |
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Molecular Formula |
C22H18ClN3O5S |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C22H18ClN3O5S/c1-31-22(28)16-8-6-15(7-9-16)14-24-25-21(27)19-4-2-3-5-20(19)26-32(29,30)18-12-10-17(23)11-13-18/h2-14,26H,1H3,(H,25,27)/b24-14+ |
InChI Key |
LVUHLFJGYGTTKT-ZVHZXABRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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